N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Structure-activity relationship Kinase inhibitor design Positional isomer differentiation

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898433-01-7) is a synthetic small-molecule oxalamide derivative with molecular formula C24H25N3O3 and molecular weight 403.482 g/mol. The compound belongs to a broader class of N,N'-disubstituted oxalamides that have been investigated as protein tyrosine kinase inhibitors targeting growth factor receptors such as c-Met and EGFR.

Molecular Formula C24H25N3O3
Molecular Weight 403.482
CAS No. 898433-01-7
Cat. No. B2804797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
CAS898433-01-7
Molecular FormulaC24H25N3O3
Molecular Weight403.482
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
InChIInChI=1S/C24H25N3O3/c1-16-7-5-9-19(17(16)2)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-10-20(18)27/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyBPGAVACKYCQHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898433-01-7): Chemical Class and Procurement Context


N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898433-01-7) is a synthetic small-molecule oxalamide derivative with molecular formula C24H25N3O3 and molecular weight 403.482 g/mol [1]. The compound belongs to a broader class of N,N'-disubstituted oxalamides that have been investigated as protein tyrosine kinase inhibitors targeting growth factor receptors such as c-Met and EGFR [2]. It features a 2,3-dimethylphenyl group on the N1 amide and a sterically congested N2 substituent incorporating both a furan-2-yl ring and an indolin-1-yl moiety connected via a branched ethyl linker. This specific substitution pattern distinguishes it from positional isomers (e.g., 2,4-dimethylphenyl variants) and from analogs lacking the indolin-1-yl group .

Oxalamide kinase inhibitor chemotype for c-Met/EGFR pathway studies
2,3-Dimethylphenyl N1 substitution distinguishes from positional isomers
Indolin-1-yl group provides additional H-bond acceptor and increased lipophilicity

Why N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs


Oxalamide derivatives within the c-Met/EGFR inhibitor class exhibit steep structure-activity relationships (SAR) where even minor substituent changes on the N1 phenyl ring or N2 heterocyclic appendage produce order-of-magnitude shifts in kinase inhibitory potency [1]. The presence of the indolin-1-yl group on the branched ethyl linker of CAS 898433-01-7 introduces both increased steric bulk and an additional hydrogen-bond-accepting nitrogen not present in simpler analogs such as CAS 898374-68-0 (which bears only a linear furan-2-ylethyl chain) . Positional isomerism on the N1 phenyl ring (2,3-dimethyl vs. 2,4-dimethyl) alters the electron density distribution and the dihedral angle of the oxalamide scaffold, which has been shown in related oxalamide kinase inhibitor series to modulate ATP-binding pocket occupancy [1]. Generic substitution without direct comparative performance data therefore carries a high risk of unpredictable potency loss or selectivity shift.

Positional isomer mismatch

The 2,3-dimethylphenyl pattern may produce a different kinase inhibition profile than the 2,4-dimethyl isomer; even minor methyl position shifts can alter binding-pocket occupancy based on class SAR.

Scaffold simplification risk

Analogs lacking the indolin-1-yl group (e.g., linear furan-2-ylethyl chain) have substantially lower lipophilicity and H-bond capacity, which may shift target binding and off-target interaction patterns.

Quantitative Differentiation Evidence for CAS 898433-01-7 Relative to Closest Analogs


Structural Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Positional Isomerism in the Oxalamide Scaffold

CAS 898433-01-7 bears a 2,3-dimethyl substitution pattern on the N1 phenyl ring. The closest catalogued analog, N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (same molecular formula C24H25N3O3, same MW 403.482), differs only in the position of the second methyl group (C-3 vs. C-4). In oxalamide-based kinase inhibitor series described in US7470693, repositioning a single methyl substituent on the N1 aryl ring from meta to para has been demonstrated to alter c-Met IC50 values by factors exceeding 5- to 10-fold due to changes in the presentation of the oxalamide carbonyls to the kinase hinge region [1]. No direct head-to-head c-Met or EGFR inhibition data are publicly available for these two specific compounds.

Positional Isomer Impact
Class-level inference
2,3-dimethyl vs. 2,4-dimethyl isomer (same formula, MW 403.48)
May alter kinase hinge-region binding; >5-fold IC50 shifts reported for class.
No direct comparative assay data available for these two compounds.
Structure-activity relationship Kinase inhibitor design Positional isomer differentiation

Pharmacophoric Complexity Advantage: Presence of Indolin-1-yl Group vs. Linear Furan-2-ylethyl Analog (CAS 898374-68-0)

CAS 898433-01-7 contains an indolin-1-yl substituent directly attached to the branched ethyl carbon (alongside furan-2-yl), creating a quaternary-like crowded center. The closest analog lacking this group is CAS 898374-68-0 (N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide, MW 286.33, C16H18N2O3), which is 117.15 Da lower in molecular weight and lacks the indoline nitrogen hydrogen-bond acceptor . The indolin-1-yl group contributes an additional H-bond acceptor (total HBA count: 5 for CAS 898433-01-7 vs. 3 for CAS 898374-68-0, based on computed properties) and increases SlogP from approximately 1.7 (estimated for the simpler analog) to 4.02 (measured/computed for CAS 898433-01-7) [1]. The indoline aromatic system also adds a potential π-stacking interaction surface not present in the linear analog.

Indolin-1-yl Contribution
Supporting evidence
ΔSlogP +2.3, ΔHBA +2 vs. linear furan-2-ylethyl analog
Higher lipophilicity and H-bond capacity may affect permeability and off-target profile.
Computed properties; experimental confirmation needed.
Pharmacophore complexity Hydrogen bonding Indoline moiety

Lipinski Rule-of-Five Compliance and Drug-Likeness Profile vs. Class Average

CAS 898433-01-7 satisfies all four Lipinski Rule-of-Five criteria with zero violations: MW 403.482 (<500), SlogP 4.01762 (<5), HBD 2 (<5), HBA 5 (<10) [1]. It also passes Oprea's lead-like rule (score = 1) [1]. By comparison, many c-Met inhibitor leads in the oxalamide class exceed MW 450 and/or logP >5, as described in US7470693 [2]. The compound's computed aqueous solubility (logS = -3.57) corresponds to approximately 108 μM, which is moderate and typical for this chemical space.

Lipinski Compliance
Class-level inference
Zero violations (MW 403.48, SlogP 4.02, HBD 2, HBA 5)
Computed drug-like properties suggest favorable starting point for lead optimization.
Class average often exceeds thresholds; requires experimental ADME profiling.
Drug-likeness Lipinski rules Physicochemical profiling

N1 Aryl Substituent Differentiation: 2,3-Dimethylphenyl vs. 2-Ethylphenyl and 4-Ethylphenyl Analogs

The N1-(2,3-dimethylphenyl) group of CAS 898433-01-7 presents two distinct steric/electronic features compared to mono-ethylphenyl analogs: (i) an ortho-methyl group that restricts rotation about the N1-aryl bond, and (ii) a meta-methyl group that exerts a +I (inductive) electron-donating effect distinct from the +I effect of a para-ethyl group. The closest mono-substituted analogs are N1-(2-ethylphenyl)- and N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, both with identical molecular formula (C24H25N3O3, MW 403.482) . The 2,3-dimethyl pattern provides a unique combination of ortho steric constraint (restricting conformational freedom of the oxalamide-aryl bond) and meta electronic modulation not achievable with a single ethyl substituent at any position [1].

Steric/Electronic Control
Supporting evidence
2,3-dimethylphenyl provides ortho-steric constraint (Es -1.24) and meta-electronic effect vs. mono-ethyl analogs
Dual steric/electronic modulation may influence kinase selectivity; not replicable by a single ethyl substituent.
No direct bioactivity comparison; substituent constants from standard compilations.
Substituent electronic effects Steric parameters SAR differentiation

Recommended Procurement and Research Application Scenarios for CAS 898433-01-7


Kinase Inhibitor SAR Exploration: Probing the 2,3-Dimethylphenyl Pharmacophore Contribution

CAS 898433-01-7 is best deployed as a tool compound in systematic structure-activity relationship (SAR) studies comparing the 2,3-dimethylphenyl N1 substituent against the 2,4-dimethylphenyl positional isomer, 2-ethylphenyl analog, and 4-ethylphenyl analog. These four compounds share the same core scaffold and N2 substitution, enabling isolation of the N1 aryl contribution to kinase inhibition, cellular potency, and selectivity. The class-level precedent from US7470693 [1] supports that such positional methyl shifts can produce substantial (>5-fold) changes in c-Met inhibitory activity. Researchers should procure all four analogs as a matched set for rigorous head-to-head biochemical profiling.

Pharmacokinetic Profiling of the Indolin-1-yl-Containing Oxalamide Scaffold

The indolin-1-yl moiety of CAS 898433-01-7 introduces a secondary amine (H-bond acceptor) and an additional aromatic ring absent in the simpler analog CAS 898374-68-0 [1]. This structural increment increases SlogP by ~2.3 log units and adds 117 Da to the molecular weight [1]. CAS 898433-01-7 can serve as a probe to assess how the indoline substituent affects microsomal stability, CYP inhibition, plasma protein binding, and membrane permeability relative to the simpler furan-2-ylethyl analog. Procurement should include CAS 898374-68-0 as the matched negative control.

Computational Docking and Molecular Dynamics Studies Targeting c-Met or EGFR Kinase Domains

With zero Lipinski violations and a moderate molecular weight (403.48 Da), CAS 898433-01-7 is a suitable candidate for in silico docking and molecular dynamics simulations targeting the ATP-binding pockets of c-Met or EGFR kinases, for which the oxalamide class has established precedent [1]. The computed SlogP of 4.02 and logS of -3.57 [2] predict adequate solubility for in vitro assay conditions. The branched indolin-1-yl/furan-2-yl ethyl linker provides conformational restraint that may favor specific binding poses distinguishable from linear analogs. Users should validate docking predictions with experimental IC50 determinations against the kinase panel of interest.

Chemical Probe Development for Target Engagement Studies

The presence of both a furan ring and an indoline aromatic system in CAS 898433-01-7 creates two distinct UV/fluorescence chromophores that may facilitate biophysical binding assays (e.g., fluorescence polarization, SPR) without requiring additional labeling. When procured alongside the structurally matched analogs (2,4-dimethylphenyl isomer, 2-ethylphenyl analog, and the des-indolinyl analog CAS 898374-68-0), this compound enables a complete SAR-by-catalog approach for initial target engagement and selectivity profiling [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
2,3-Dimethylphenyl pharmacophore contribution
Comparative profiling against positional isomers
Indolin-1-yl pharmacokinetic profiling
Indolin-1-yl substituent effects (logP, HBA)
Stability, CYP, protein binding vs. des-indolinyl analog
In silico kinase docking & MD simulations
Drug-like properties (zero Lipinski alerts, moderate MW)
Experimental IC50 validation against c-Met/EGFR panel
Chemical probe for target engagement
Dual aromatic chromophores for label-free detection
Biophysical assay validation (SPR, fluorescence polarization)
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